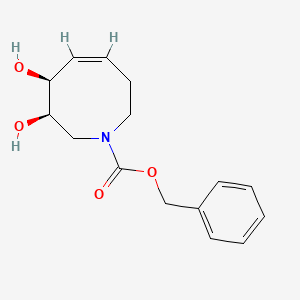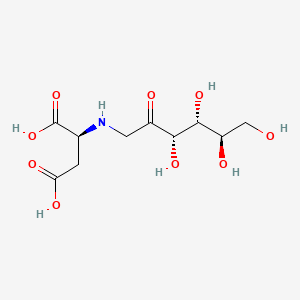
1-Deoxy-1-(L-aspartyl)-D-fructose
Descripción general
Descripción
1-Deoxy-1-(L-aspartyl)-D-fructose is a chemical compound with the molecular formula C10 H17 N O9 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
1-Deoxy-1-(L-aspartyl)-D-fructose has a molecular weight of 295.243 . More detailed physical and chemical properties couldn’t be found .Aplicaciones Científicas De Investigación
Amadori Compound and Heat Sensitivity
1-Deoxy-1-(L-aspartyl)-D-fructose is an Amadori compound , which forms during the initial stages of the Maillard reaction—a complex series of chemical reactions that occur during food processing and cooking. Specifically, it arises from the reaction between reducing sugars (like fructose) and amino acids (such as aspartic acid). Researchers have identified this compound as N-(1-deoxy-1-fructosyl) phenylalanine (Fru-Phe) . Its presence can serve as a sensitive indicator of heat treatment in food products.
Plant Growth Promotion and Bacterial Metabolites
Different bacterial species are widely used as natural biostimulants in agriculture to enhance nutrient efficiency, abiotic stress tolerance, and crop quality. Although the complete extracellular metabolome of bacteria responsible for biostimulation remains largely unknown, recent non-targeted metabolomics studies shed light on key pathways associated with bacterial biostimulant activity .
Key Pathways::Identified Bioactive Metabolites:: Several metabolites were found to correlate with biostimulant activity. Notably:
Mecanismo De Acción
Target of Action
It is identified as an amadori compound , which are intermediates in non-enzymatic browning reactions, also known as Maillard reactions . These reactions typically occur between reducing sugars and amino acids, and are known to influence the flavor, color, and nutritional value of foods .
Mode of Action
As an amadori compound, it is likely involved in the initial stages of the maillard reaction . This reaction begins with the condensation of a reducing sugar with an amino acid, followed by Amadori rearrangement, leading to the formation of various flavor, color, and aroma compounds in food .
Biochemical Pathways
Amadori compounds, including 1-deoxy-1-(l-aspartyl)-d-fructose, are known to be involved in the maillard reaction . This reaction can lead to the formation of advanced glycation end-products (AGEs), which have been implicated in various physiological processes and diseases, including aging, diabetes, and cardiovascular disease .
Result of Action
As an amadori compound, it is likely to contribute to the formation of ages through the maillard reaction . AGEs can modify proteins, lipids, and nucleic acids, potentially leading to altered cellular functions and contributing to various diseases .
Action Environment
The maillard reaction, in which amadori compounds like 1-deoxy-1-(l-aspartyl)-d-fructose are involved, is known to be influenced by various factors, including temperature, ph, and the presence of oxygen .
Propiedades
IUPAC Name |
(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXRCQSHPEJRH-WGDRPHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314135 | |
| Record name | Fructose-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxy-1-(L-aspartyl)-D-fructose | |
CAS RN |
31105-02-9 | |
| Record name | Fructose-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



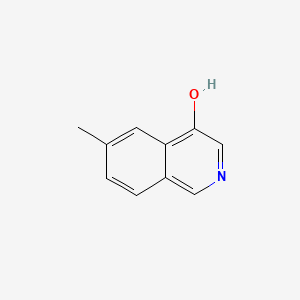
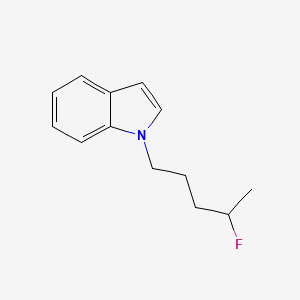
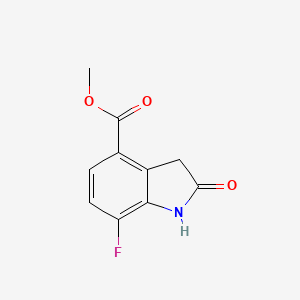
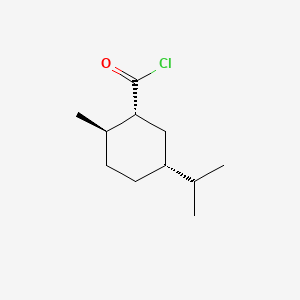
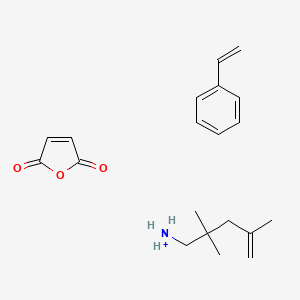
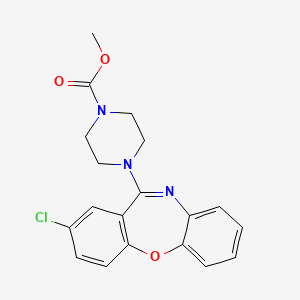
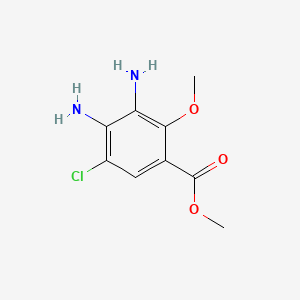
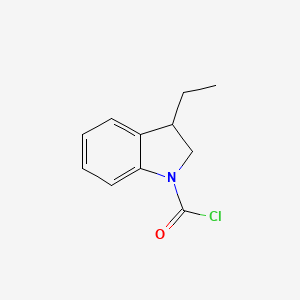
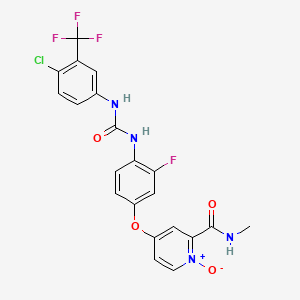
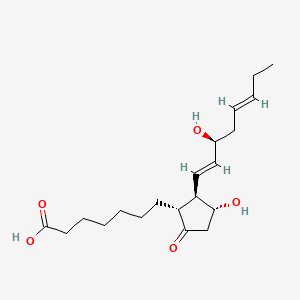
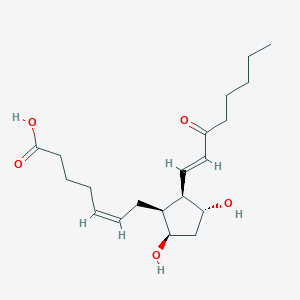
![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
